1-[(Methylsulfanyl)methyl]cyclobutane-1-carboxylic acid
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Overview
Description
1-[(Methylsulfanyl)methyl]cyclobutane-1-carboxylic acid is an organic compound with the molecular formula C₆H₁₀O₂S It is characterized by a cyclobutane ring substituted with a carboxylic acid group and a methylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(methylsulfanyl)methyl]cyclobutane-1-carboxylic acid typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a [2+2] cycloaddition reaction of alkenes.
Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced via a nucleophilic substitution reaction using a suitable methylsulfanyl donor.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the carbonation of a Grignard reagent derived from the cyclobutane ring.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
1-[(Methylsulfanyl)methyl]cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The methylsulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(Methylsulfanyl)methyl]cyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: It may be used in the study of enzyme-substrate interactions and as a probe for biochemical pathways.
Industry: It can be used in the development of new materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-[(methylsulfanyl)methyl]cyclobutane-1-carboxylic acid depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, modulating their activity. The methylsulfanyl group can participate in redox reactions, while the carboxylic acid group can form hydrogen bonds and ionic interactions with biological targets.
Comparison with Similar Compounds
Similar Compounds
Cyclobutane-1-carboxylic acid: Lacks the methylsulfanyl group, making it less versatile in redox reactions.
1-(Methylthio)cyclobutane: Lacks the carboxylic acid group, limiting its ability to form hydrogen bonds and ionic interactions.
Cyclobutane-1,1-dicarboxylic acid: Contains an additional carboxylic acid group, which may alter its reactivity and interactions.
Uniqueness
1-[(Methylsulfanyl)methyl]cyclobutane-1-carboxylic acid is unique due to the presence of both the methylsulfanyl and carboxylic acid groups, allowing it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a valuable compound in various fields of research and application.
Properties
Molecular Formula |
C7H12O2S |
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Molecular Weight |
160.24 g/mol |
IUPAC Name |
1-(methylsulfanylmethyl)cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C7H12O2S/c1-10-5-7(6(8)9)3-2-4-7/h2-5H2,1H3,(H,8,9) |
InChI Key |
OPMFFRUYWQWEPR-UHFFFAOYSA-N |
Canonical SMILES |
CSCC1(CCC1)C(=O)O |
Origin of Product |
United States |
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